molecular formula C18H18N4O5 B15226641 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B15226641
M. Wt: 370.4 g/mol
InChI Key: WBWKZHJPZMPCJH-UHFFFAOYSA-N
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Description

5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzoxazole ring with a pyrazolopyrazine moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole core . This intermediate is then subjected to further reactions to introduce the propanoyl group and the pyrazolopyrazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate specific steps in the synthesis, such as the arylation of the benzoxazole ring . Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazole ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may confer biological activity, making it a candidate for screening in drug discovery programs.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-oxobenzo[d]oxazole: A simpler analog that lacks the pyrazolopyrazine moiety.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: Another analog that lacks the benzoxazole ring.

Uniqueness

The uniqueness of 5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole and pyrazolopyrazine moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

5-[3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C18H18N4O5/c1-11-2-3-15-14(8-11)21(18(26)27-15)5-4-16(23)20-6-7-22-12(10-20)9-13(19-22)17(24)25/h2-3,8-9H,4-7,10H2,1H3,(H,24,25)

InChI Key

WBWKZHJPZMPCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)N3CCN4C(=CC(=N4)C(=O)O)C3

Origin of Product

United States

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